molecular formula C18H18N3OP B11954652 3-[Di(3-aminophenyl)phosphoryl]aniline CAS No. 36357-49-0

3-[Di(3-aminophenyl)phosphoryl]aniline

Cat. No.: B11954652
CAS No.: 36357-49-0
M. Wt: 323.3 g/mol
InChI Key: BPKSEVADQCRIBR-UHFFFAOYSA-N
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Description

3-[Di(3-aminophenyl)phosphoryl]aniline, also known as tris(3-aminophenyl)phosphine oxide, is a chemical compound with the molecular formula C18H18N3OP and a molecular weight of 323.33 g/mol. This compound is characterized by the presence of three aminophenyl groups attached to a phosphoryl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Di(3-aminophenyl)phosphoryl]aniline typically involves the reaction of 3-aminophenyl derivatives with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial for optimizing the production process. Additionally, advanced purification techniques like column chromatography and distillation are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-[Di(3-aminophenyl)phosphoryl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to phosphine derivatives.

    Substitution: The aminophenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Phosphine derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

3-[Di(3-aminophenyl)phosphoryl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[Di(3-aminophenyl)phosphoryl]aniline involves its interaction with specific molecular targets and pathways. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the aminophenyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tris(4-aminophenyl)phosphine oxide: Similar structure but with amino groups in the para position.

    Tris(2-aminophenyl)phosphine oxide: Amino groups in the ortho position.

    Triphenylphosphine oxide: Lacks amino groups, making it less versatile in certain reactions.

Uniqueness

3-[Di(3-aminophenyl)phosphoryl]aniline is unique due to the presence of three aminophenyl groups in the meta position, which provides distinct electronic and steric properties. This configuration enhances its reactivity and makes it suitable for a broader range of applications compared to its para and ortho analogs .

Properties

CAS No.

36357-49-0

Molecular Formula

C18H18N3OP

Molecular Weight

323.3 g/mol

IUPAC Name

3-bis(3-aminophenyl)phosphorylaniline

InChI

InChI=1S/C18H18N3OP/c19-13-4-1-7-16(10-13)23(22,17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H,19-21H2

InChI Key

BPKSEVADQCRIBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)N)C3=CC=CC(=C3)N)N

Origin of Product

United States

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